1-Bromo-2,4-difluorobenzene

Catalog No.
S661954
CAS No.
348-57-2
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2,4-difluorobenzene

CAS Number

348-57-2

Product Name

1-Bromo-2,4-difluorobenzene

IUPAC Name

1-bromo-2,4-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-5-2-1-4(8)3-6(5)9/h1-3H

InChI Key

MGHBDQZXPCTTIH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)Br

Synonyms

2,4-Difluoro-1-bromobenzene; 2,4-Difluorobromobenzene; 2,4-Difluorophenyl Bromide; 3-Bromo-2,6-difluorobenzene; 4-Bromo-1,3-difluorobenzene

Canonical SMILES

C1=CC(=C(C=C1F)F)Br

One notable property of this compound is its regioselective lithiation. When treated with strong bases like n-butyllithium, it undergoes lithium-halogen exchange exclusively at the carbon atom adjacent to both the bromine and fluorine atoms (position 6). This selective reactivity is attributed to the synergistic effect of the electron-withdrawing nature of both halogens, making the neighboring carbon more acidic and susceptible to deprotonation.[1] This property allows for the introduction of various functional groups at a specific site on the molecule, leading to the synthesis of diverse organic compounds.

Applications in Medicinal Chemistry

1-Bromo-2,4-difluorobenzene has found applications in the development of pharmaceutically relevant molecules.

  • Enantioselective synthesis

    It has been employed as a key intermediate in the enantioselective preparation of the central core of chiral azole antifungal agents through a chemoenzymatic process.[2] This method provides access to these potent antifungal drugs in their pure, single-handed form, which is crucial for their therapeutic efficacy and safety.

  • Novel drug discovery

    It has also been used in the synthesis of (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one, a novel compound with potential applications in drug discovery. [] This research demonstrates the potential of 1-bromo-2,4-difluorobenzene as a building block for the development of new therapeutic agents.

1-Bromo-2,4-difluorobenzene is an aromatic compound with the molecular formula C₆H₃BrF₂ and a CAS number of 348-57-2. It appears as a colorless liquid with a faint, sweet odor . This compound is characterized by the presence of bromine and two fluorine atoms attached to a benzene ring, specifically at the 1, 2, and 4 positions. The structure can be represented as follows:

text
F |Br-C | C / \ F C | C

The compound is known for its unique properties, including its reactivity due to the electronegative fluorine atoms, which influence its chemical behavior and interactions with other substances.

Typical of halogenated aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of phenolic compounds or amines.
  • Electrophilic Aromatic Substitution: The fluorine atoms can direct electrophilic substitution to the ortho and para positions relative to themselves, allowing for further functionalization of the benzene ring.
  • Reduction Reactions: Under certain conditions, it can undergo reduction to yield difluorobenzene derivatives.

These reactions highlight its versatility in organic synthesis and its potential utility in creating more complex molecules .

Several methods exist for synthesizing 1-bromo-2,4-difluorobenzene:

  • Halogenation of Difluorobenzene: This involves treating difluorobenzene with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atom.
  • Electrophilic Aromatic Substitution: Starting from 2,4-difluorotoluene or similar precursors, bromination can be achieved using brominating agents.
  • Direct Fluorination: Fluorination techniques may also be employed to achieve the desired substitution pattern before introducing bromine .

These methods demonstrate the compound's accessibility for research and industrial applications.

1-Bromo-2,4-difluorobenzene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials with specific properties due to its unique electronic characteristics.
  • Chemical Research: It is often used in studies investigating reaction mechanisms involving halogenated compounds .

Interaction studies involving 1-bromo-2,4-difluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological effects.

Research indicates that compounds with fluorine substituents often exhibit enhanced reactivity due to the electronegative nature of fluorine, which can stabilize intermediates during

Several compounds share structural similarities with 1-bromo-2,4-difluorobenzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-fluorobenzeneC₆H₄BrFBromine at position 1 and fluorine at position 3
1-Chloro-2,4-difluorobenzeneC₆H₃ClF₂Chlorine instead of bromine
1-Bromo-4-fluorobenzeneC₆H₄BrFBromine at position 1 and fluorine at position 4

Uniqueness of 1-Bromo-2,4-Difluorobenzene

What distinguishes 1-bromo-2,4-difluorobenzene from these similar compounds is its specific arrangement of halogens on the benzene ring. This unique substitution pattern influences its chemical reactivity and potential applications in organic synthesis more than other configurations might allow .

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 106 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 106 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 105 of 106 companies with hazard statement code(s):;
H226 (96.19%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

348-57-2

Wikipedia

1-Bromo-2,4-difluorobenzene

Dates

Modify: 2023-08-15

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